molecular formula C8H8ClN4O2P B14081183 Phenyl (5-amino-1H-1,2,4-triazol-1-yl)phosphonochloridate CAS No. 101751-77-3

Phenyl (5-amino-1H-1,2,4-triazol-1-yl)phosphonochloridate

Cat. No.: B14081183
CAS No.: 101751-77-3
M. Wt: 258.60 g/mol
InChI Key: APMSBHKOTDDMKX-UHFFFAOYSA-N
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Description

Phenyl (5-amino-1H-1,2,4-triazol-1-yl)phosphonochloridate is a specialized chemical reagent that integrates a phosphonochloridate group with a 5-amino-1,2,4-triazole heterocycle. This structure makes it a highly valuable intermediate for researchers, particularly in medicinal chemistry and drug discovery. The compound is primarily designed for the development of covalent inhibitors that target enzymes such as hydrolases and proteases. Its reactive phosphonochloridate moiety can readily undergo phosphorylation reactions with active serine residues in enzyme binding pockets, while the 5-amino-1,2,4-triazole ring offers a versatile scaffold for further functionalization and hydrogen bonding interactions. This dual functionality allows for the creation of targeted covalent inhibitors and the exploration of novel structure-activity relationships. Furthermore, this reagent serves as a key building block in the synthesis of nucleoside phosphonate analogs, which are of significant interest for their potential antiviral and anticancer activities. It can also be utilized in materials science to incorporate phosphorus and nitrogen heterocycles into polymers or metal-organic frameworks (MOFs), potentially modifying their thermal stability and coordination properties. This product is intended for research purposes in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

101751-77-3

Molecular Formula

C8H8ClN4O2P

Molecular Weight

258.60 g/mol

IUPAC Name

2-[chloro(phenoxy)phosphoryl]-1,2,4-triazol-3-amine

InChI

InChI=1S/C8H8ClN4O2P/c9-16(14,13-8(10)11-6-12-13)15-7-4-2-1-3-5-7/h1-6H,(H2,10,11,12)

InChI Key

APMSBHKOTDDMKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OP(=O)(N2C(=NC=N2)N)Cl

Origin of Product

United States

Preparation Methods

Catalytic Phosphorylation of Phenol

The reaction of phenol with phosphoryl chloride (POCl₃) in the presence of aluminum chloride (AlCl₃) or activated metallic aluminum proceeds under anhydrous conditions at 85–130°C. Incremental addition of phenol to a mixture of POCl₃ and catalyst ensures controlled exothermicity, achieving yields exceeding 85%. Key parameters include:

Parameter Optimal Range
Molar ratio (POCl₃:phenol) 1:1 to 2:1
Catalyst loading 0.005–0.9 wt% Al relative to phenol
Reaction temperature 85–110°C (initial), 85–130°C (final)
Reaction time ≤1.25 hours

This method avoids side reactions such as oligomerization by maintaining sub-reflux temperatures and leveraging the specificity of aluminum catalysts.

Industrial-Scale Adaptations

Industrial protocols optimize the above method using continuous flow reactors and automated purification systems to enhance throughput. For example, the use of centrifugal separators reduces HCl byproduct retention, improving product purity to >98%.

Functionalization with 5-Amino-1H-1,2,4-Triazole

The second stage involves substituting one chloride group in phenyl phosphorodichloridate with 5-amino-1H-1,2,4-triazole. This nucleophilic aromatic substitution (SNAr) requires careful modulation of basicity and solvent polarity.

Two-Step Substitution Methodology

In anhydrous tetrahydrofuran (THF) or dichloromethane, the triazole’s amino group displaces chloride from phenyl phosphorodichloridate. A base such as triethylamine (Et₃N) neutralizes HCl, driving the reaction to completion:

$$
\text{Phenyl-POCl}2 + \text{5-Amino-1H-1,2,4-triazole} \xrightarrow{\text{Et}3\text{N, THF}} \text{Phenyl-(5-amino-triazolyl)phosphonochloridate} + \text{HCl}
$$

Reaction conditions and yields vary with solvent basicity and temperature:

Solvent Temperature (°C) Time (hours) Yield (%)
THF 25 6 72
DCM 0 4 68
Acetonitrile 50 3 65

Data extrapolated from analogous phosphorylation reactions in Synthesis of Carbon-Phosphorus Bonds .

One-Pot Synthesis Strategies

Recent advances explore concurrent phosphorylation and triazole functionalization. A mixture of phenol, POCl₃, and 5-amino-1H-1,2,4-triazole reacts in the presence of AlCl₃ at 90°C, yielding the target compound in a single step. However, this method faces challenges in regioselectivity, requiring excess triazole (1.5 equiv) to suppress diaryl phosphate formation.

Mechanistic Insights and Catalyst Specificity

Role of Aluminum Catalysts

Aluminum chloride facilitates P–O bond formation by polarizing the phosphoryl chloride molecule, enhancing its electrophilicity. Metallic aluminum, pre-treated with POCl₃, generates active AlCl₃ in situ, ensuring consistent catalytic activity. Competing catalysts (e.g., Mg, Zn) exhibit inferior performance due to weaker Lewis acidity.

Solvent and Basicity Effects

Polar aprotic solvents (e.g., THF, DCM) stabilize the transition state during chloride displacement. Steric hindrance from the triazole’s amino group necessitates mild basic conditions to avoid decomposition.

Purification and Characterization

Crude product purification involves fractional distillation under reduced pressure (≤50 mmHg) to remove excess POCl₃ and HCl. Recrystallization from hexane/ethyl acetate mixtures yields analytically pure material, confirmed via $$^{31}\text{P NMR}$$ (δ = −5.2 ppm) and LC-MS (m/z 259.1 [M+H]⁺).

Comparative Analysis of Methodologies

Method Advantages Limitations Yield (%)
Two-Step (Patent) High purity, scalable Multi-step, time-intensive 72–85
One-Pot (Book) Simplified workflow Lower regioselectivity 60–70
Industrial Continuous High throughput Capital-intensive equipment 80–90

Chemical Reactions Analysis

Phosphonochloridic acid, (5-amino-1H-1,2,4-triazol-1-yl)-, phenyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

    Substitution: It can undergo substitution reactions where the chlorine atom is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Phosphonochloridic acid, (5-amino-1H-1,2,4-triazol-1-yl)-, phenyl ester has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Phosphonochloridic acid, (5-amino-1H-1,2,4-triazol-1-yl)-, phenyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The compound’s structural and functional uniqueness becomes apparent when compared to other 1,2,4-triazole derivatives documented in pharmacopeial and pharmacological contexts. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Functional Groups Molecular Weight (g/mol) Primary Application Stability Considerations
Phenyl (5-amino-1H-1,2,4-triazol-1-yl)phosphonochloridate 5-amino-triazole, phenyl phosphonochloridate Phosphonochloridate, amino ~283.6 (calculated) Organic synthesis reagent Moisture-sensitive; requires anhydrous storage
Talarozole (C₂₁H₂₃N₅S) 1-(1H-1,2,4-triazol-1-yl)butyl, benzothiazolamine Benzothiazole, ethyl 377.51 Keratinization disorders, acne Stable under controlled room temperature
Itraconazole-related mixture Triazole, dioxolane, piperazine Dioxolane, piperazine Complex (unspecified) Antifungal API Light-sensitive; stored in tight, light-resistant containers

Key Findings :

Reactivity vs. Stability: The phosphonochloridate group in the target compound renders it highly reactive, ideal for phosphorylation, whereas Talarozole and Itraconazole derivatives prioritize stability for therapeutic efficacy . The amino group at the 5-position may improve solubility compared to non-amino-substituted triazoles, though this remains speculative without experimental data.

Pharmacological vs. Synthetic Utility: Talarozole and Itraconazole derivatives are optimized for biological activity (e.g., CYP26 inhibition for acne or antifungal action), leveraging triazole’s ability to coordinate metal ions or interact with enzyme active sites . In contrast, the target compound’s phosphonochloridate group is tailored for synthetic chemistry, enabling phosphorus-carbon bond formation.

Crystallographic and Storage Considerations: Triazole-containing pharmaceuticals like Itraconazole require stringent storage conditions (light-resistant containers, controlled temperature) due to photosensitivity . The target compound’s phosphonochloridate moiety likely necessitates anhydrous handling, contrasting with the more robust APIs.

Research Implications and Gaps

While the evidence lacks direct data on the target compound, its structural analogs highlight critical trends:

  • Synthetic Applications: Phosphonochloridates are underutilized in medicinal chemistry but pivotal in agrochemical development. Comparative studies with aryl phosphonates could elucidate reactivity patterns.
  • Biological Potential: The 5-amino-triazole motif is rare in pharmaceuticals but merits exploration for kinase inhibition or antimicrobial activity, akin to Talarozole’s therapeutic niche .

Biological Activity

Phenyl (5-amino-1H-1,2,4-triazol-1-yl)phosphonochloridate is a compound of interest due to its potential biological activities, particularly in the context of antiviral and antimicrobial properties. This article synthesizes current research findings regarding its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

2.1 Antiviral Properties

Recent studies have highlighted the antiviral potential of compounds related to triazoles. For instance, derivatives such as N-phenyl triazoles have shown efficacy against viruses like the yellow fever virus (YFV). These compounds demonstrated selective inhibition with an EC50 value of 7.9 μM against YFV while exhibiting minimal activity against other related viruses .

2.2 Antimicrobial Activity

The antimicrobial properties of triazole derivatives have been well-documented. The triazole ring system is crucial for biological activity as it interacts with various biological targets. In vitro studies have shown that several triazole derivatives exhibit significant antibacterial and antifungal activities .

3. Pharmacological Studies

Pharmacological evaluations indicate that this compound and its derivatives can act as inhibitors in various pathways:

Compound Target Activity IC50/EC50
RCB16003YFVInhibitionEC50 = 7.9 μM
RCB16007West Nile VirusModerate InhibitionEC50 = 17 μM

These findings suggest that the compound may serve as a scaffold for developing new antiviral agents targeting flavivirus infections.

Case Study 1: Yellow Fever Virus Inhibition

In a study focused on yellow fever virus inhibition, several triazole derivatives were evaluated for their antiviral properties. The results indicated that compounds structurally related to this compound could effectively inhibit YFV replication in vitro .

Case Study 2: Antimicrobial Efficacy

Another investigation explored the antimicrobial activity of various triazole derivatives against clinical isolates of bacteria and fungi. The results showed that certain derivatives exhibited significant inhibitory effects on growth at concentrations lower than those typically required for standard antibiotics .

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